Clinical Differentiation: Elocalcitol's Arrest of Prostate Growth vs. Placebo
In a Phase II randomized, double-blind, placebo-controlled trial, elocalcitol (BXL-628) demonstrated a statistically significant effect on arresting prostate growth. The percentage change in prostate volume at 12 weeks was -2.90% for patients receiving elocalcitol 150 mcg daily, compared to +4.32% for the placebo group [1]. This resulted in a treatment difference of -7.22% (p<0.0001) [1]. This clinical evidence establishes a clear, quantitative differentiation from placebo, a baseline that many comparator VDR agonists have not met in the context of BPH.
| Evidence Dimension | Prostate Volume Change at 12 Weeks |
|---|---|
| Target Compound Data | -2.90% (elocalcitol, 150 mcg daily, n=57) |
| Comparator Or Baseline | +4.32% (Placebo, n=62) |
| Quantified Difference | -7.22% (95% CI: -9.27 to -5.18), p<0.0001 |
| Conditions | Phase II, randomized, double-blind, placebo-controlled trial in men ≥50 years with BPH and prostate volume ≥40 mL |
Why This Matters
This is the most clinically relevant evidence for a BPH research program, as it demonstrates the compound's ability to achieve a statistically significant and quantifiable biological effect in a human model, which is not a documented property of many other VDR agonists.
- [1] Colli E, Rigatti P, Montorsi F, Artibani W, Petta S, Mondaini N, Scarpa R, Usai P, Olivieri L, Maggi M. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial. Eur Urol. 2006 Jan;49(1):82-6. doi: 10.1016/j.eururo.2005.08.014. Epub 2005 Nov 15. View Source
